Regioisomeric Differentiation: 1-Benzyl-3-cyclopropylpiperazine vs. 3-Benzyl-1-cyclopropylpiperazine in Melanocortin Receptor Ligand Scaffolds
Structure–activity relationship studies on benzylic piperazine-based melanocortin receptor ligands demonstrate that the position of the benzyl substituent on the piperazine ring is a critical determinant of MC4R affinity. The R‑enantiomer of the benzylic piperazine scaffold, which corresponds to the stereochemistry at the C3 position of 1‑benzyl‑3‑cyclopropylpiperazine, exhibits higher MC4R activity than the S‑enantiomer [1]. While direct affinity data for 1‑benzyl‑3‑cyclopropylpiperazine itself are not publicly available, the literature establishes that the (R)‑configuration at the carbon bearing the benzyl group is the eutomer. This creates a structurally driven differentiation pathway: procurement of the specific regioisomer 1‑benzyl‑3‑cyclopropylpiperazine (rather than 3‑benzyl‑1‑cyclopropylpiperazine, CAS 1248907‑51‑8) positions the benzyl group at the stereogenic center required for the active enantiomer identified in the MC4R privileged structure series [1].
| Evidence Dimension | Stereochemical configuration and MC4R activity |
|---|---|
| Target Compound Data | 1-Benzyl-3-cyclopropylpiperazine (racemic); benzyl group attached at the C3 stereogenic center |
| Comparator Or Baseline | 3-Benzyl-1-cyclopropylpiperazine (CAS 1248907-51-8; benzyl at N1 position, cyclopropyl at N4) |
| Quantified Difference | R‑enantiomer of benzylic piperazine scaffold reported as more active MC4R ligand than S‑enantiomer; specific Ki/IC₅₀ values for the target compound not disclosed in public domain. |
| Conditions | MC4R binding assay; Bioorg. Med. Chem. Lett. 2005, 15, 4973–4978. |
Why This Matters
Procurement of the correct regioisomer ensures that the stereogenic center is chemically addressable for chiral resolution, which is essential for reproducing the active MC4R eutomer identified in the literature.
- [1] Fisher, M. J. et al. Privileged structure based ligands for melanocortin receptors—substituted benzylic piperazine derivatives. Bioorg. Med. Chem. Lett. 15, 4973–4978 (2005). View Source
